molecular formula C19H15FN2OS2 B3629564 1-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)indoline

1-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)indoline

Cat. No.: B3629564
M. Wt: 370.5 g/mol
InChI Key: NYDFUXHGSBEXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)indoline is a complex organic compound that features a unique combination of indoline, thiazole, and fluorophenyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)indoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with a haloketone under acidic conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the thiazole intermediate.

    Formation of the Indoline Moiety: The indoline structure is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Coupling of the Thiazole and Indoline Units: The final step involves the coupling of the thiazole and indoline units through a thioacetyl linkage, typically using a thioesterification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring or the indoline moiety.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole or indoline derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

1-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)indoline has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs targeting various diseases.

    Industrial Applications: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)indoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thio}acetyl)indoline
  • 1-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]thio}acetyl)indoline
  • 1-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetyl)indoline

Uniqueness

1-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)indoline is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s binding affinity to biological targets and improve its metabolic stability, making it a valuable candidate for drug development.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2OS2/c20-15-7-5-13(6-8-15)16-11-24-19(21-16)25-12-18(23)22-10-9-14-3-1-2-4-17(14)22/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDFUXHGSBEXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)indoline
Reactant of Route 2
Reactant of Route 2
1-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)indoline
Reactant of Route 3
Reactant of Route 3
1-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)indoline
Reactant of Route 4
Reactant of Route 4
1-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)indoline
Reactant of Route 5
1-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)indoline
Reactant of Route 6
1-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)indoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.